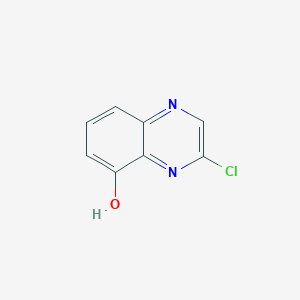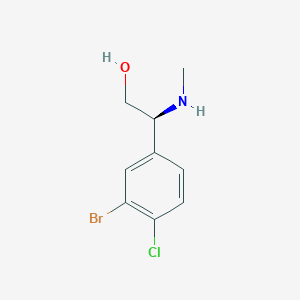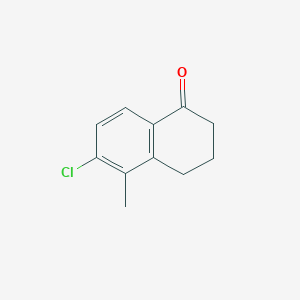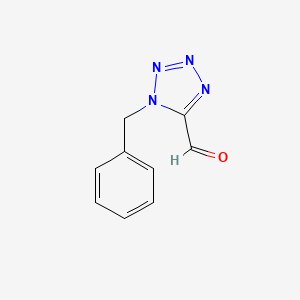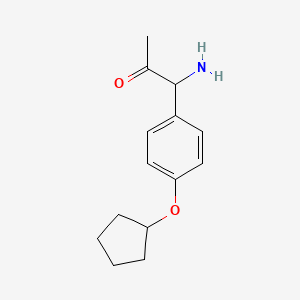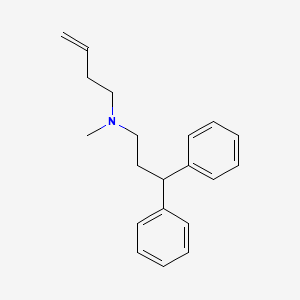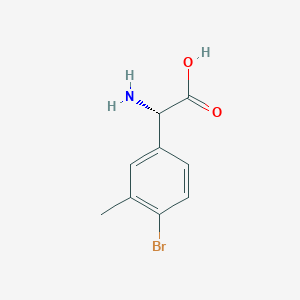
(S)-2-Amino-2-(4-bromo-3-methylphenyl)aceticacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride typically involves the bromination of acetophenones followed by amination and subsequent resolution of the chiral center. One common method includes the α-bromination of acetophenones using reagents such as sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte . The brominated intermediate is then subjected to amination using appropriate amine sources under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The resolution of the chiral center is achieved through crystallization or chromatographic techniques, ensuring the production of the (S)-enantiomer with high enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, oxidized derivatives, and reduced amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The bromine and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-methylphenylacetic acid
- 2-Amino-2-phenylacetic acid
- 4-Bromo-2-aminophenylacetic acid
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the chiral center allows for enantioselective interactions in biological systems.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
RXEBUKGZPRODHL-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C(=O)O)N)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


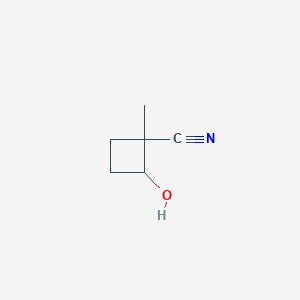
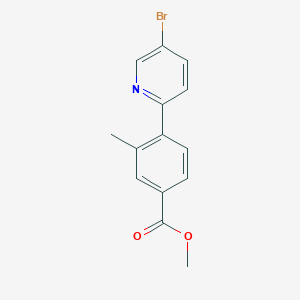
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
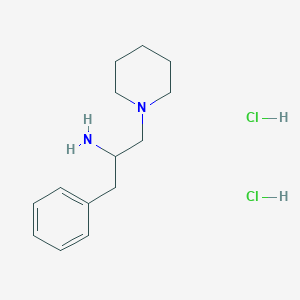
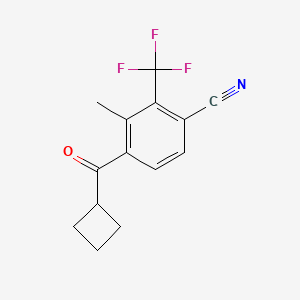
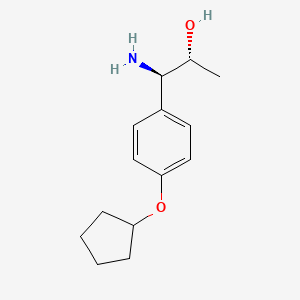
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
